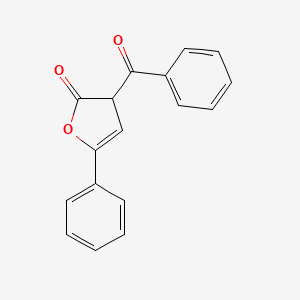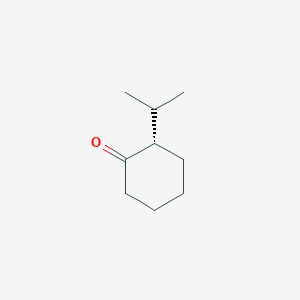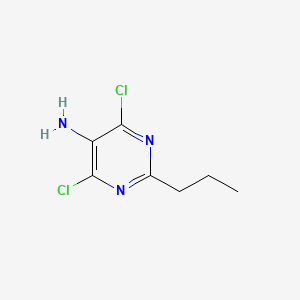
4,6-Dichloro-2-propylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-propylpyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a propyl group at position 2, and an amine group at position 5. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Ticagrelor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-propylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-propylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propyl group can undergo oxidation to form sulfoxides or sulfones, while the amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
- Substituted pyrimidines with various functional groups.
- Oxidized products like sulfoxides and sulfones.
- Reduced amines .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-propylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of bioactive compounds.
Medicine: An intermediate in the production of anticoagulant drugs like Ticagrelor.
Industry: Utilized in the manufacture of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-propylpyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. In the case of Ticagrelor, it acts by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a thiol group instead of an amine.
4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine: Contains a sulfonyl group instead of a thiol or amine.
Uniqueness
4,6-Dichloro-2-propylpyrimidin-5-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Propiedades
Número CAS |
61456-97-1 |
|---|---|
Fórmula molecular |
C7H9Cl2N3 |
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
4,6-dichloro-2-propylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
Clave InChI |
FXNOWTILMCMPCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


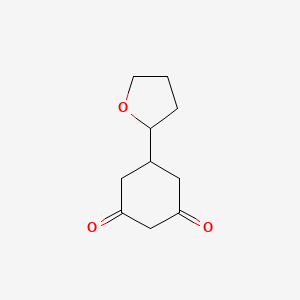
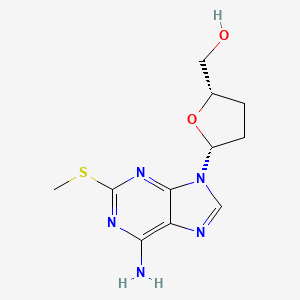
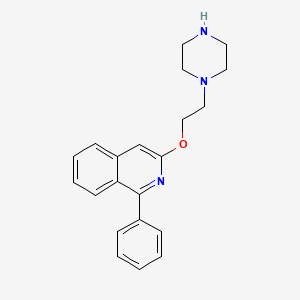

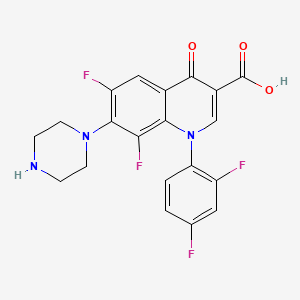
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
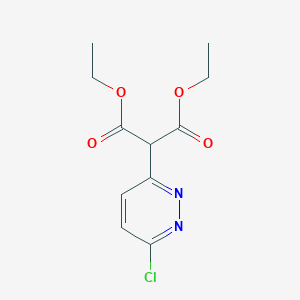
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)

